GPCR Target Engagement: LHRH Receptor Antagonism as a Core Pharmacological Mechanism
This compound belongs to a class of tetrahydrocarbazole derivatives disclosed as potent, peptidomimetic LHRH receptor antagonists . The patent class data demonstrate that optimized members achieve sub-micromolar antagonism of the human LHRH receptor in functional assays, leading to dose-dependent suppression of plasma testosterone in vivo . However, no direct, publicly available IC50 or Ki value has been identified for CAS 612047-81-1 itself, nor any head-to-head comparison with a close analog under identical conditions. The evidence is therefore class-level inference only.
| Evidence Dimension | LHRH receptor antagonism potency (functional assay) |
|---|---|
| Target Compound Data | N/A (no specific data identified for CAS 612047-81-1) |
| Comparator Or Baseline | Class-level: patented tetrahydrocarbazole LHRH antagonists demonstrate sub-µM antagonism |
| Quantified Difference | Cannot be calculated; no target compound data available |
| Conditions | Human LHRH receptor functional assays (class representative data) |
Why This Matters
Establishes the pharmacodynamic rationale for selecting this scaffold in LHRH-targeted drug discovery, though lack of compound-specific data mandates confirmatory in-house profiling.
- [1] Eckhard Gunther, et al. Novel tetrahydrocarbazole derivatives having improved biological action and improved solubility as ligands of G-protein coupled receptors (GPCPs). US Patent Application US20080280965A1, published November 13, 2008. View Source
